3-Methyl-2-(2-methylbenzoyl)thiophene
Description
3-Methyl-2-(2-methylbenzoyl)thiophene is a substituted thiophene derivative featuring a 2-methylbenzoyl group at the 2-position and a methyl group at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their antimicrobial, electronic, and photophysical properties, with substituents like acyl groups influencing reactivity and biological activity .
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2-methylphenyl)-(3-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C13H12OS/c1-9-5-3-4-6-11(9)12(14)13-10(2)7-8-15-13/h3-8H,1-2H3 |
InChI Key |
MHZJWHBLWIWKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Long alkyl chains (e.g., 3,7,11-trimethyldodecyl) impart lipophilicity, whereas acyl groups (e.g., acetyl, 2-methylbenzoyl) enhance electrophilicity and hydrogen-bonding capacity .
Key Observations :
- The use of cesium carbonate in one-pot syntheses (e.g., ) avoids harsh conditions compared to traditional Grignard reactions .
- 2-MeTHF outperforms THF in Grignard reactions due to higher boiling points and greener credentials .
Physicochemical Properties
Comparative data for select compounds:
Key Observations :
- Carboxy and amino groups (e.g., in derivatives) increase polarity and water solubility .
- Acylated thiophenes (e.g., 2-methylbenzoyl, acetyl) show strong C=O IR peaks near 1680–1720 cm⁻¹, useful for structural confirmation .
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
